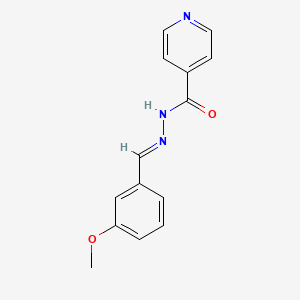![molecular formula C9H8N4O2 B11661372 4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with hydroxyl groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL typically involves the reaction of 4H-1,2,4-triazole with benzene-1,3-diol under specific conditions. One common method is the condensation reaction, where the triazole and benzene-1,3-diol are reacted in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solvothermal synthesis, where the reaction is carried out in a solvent at elevated temperatures and pressures, is one approach that can be used to produce this compound on an industrial scale .
化学反応の分析
Types of Reactions
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated or alkylated derivatives .
科学的研究の応用
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.
Biological Research: The compound’s triazole ring is known for its antimicrobial properties, making it useful in the development of new antibiotics.
作用機序
The mechanism of action of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival. The triazole ring can also bind to metal ions, forming coordination complexes that exhibit unique properties, such as luminescence .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives, such as:
1,2,4-Triazole: A basic triazole compound with antimicrobial properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer activity.
Uniqueness
What sets 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL apart is its combination of a triazole ring with a benzene-1,3-diol moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science .
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(9(15)3-8)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+ |
InChIキー |
XBNJWWPKKMSQDM-UUILKARUSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=N/N2C=NN=C2 |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11661295.png)
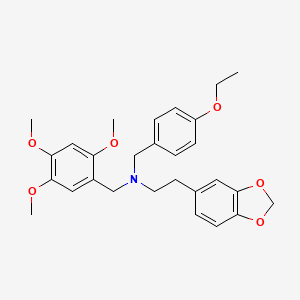
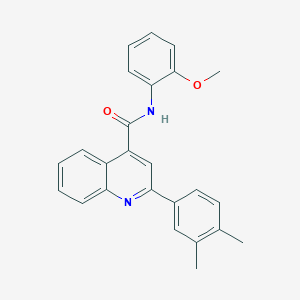
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11661301.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661308.png)
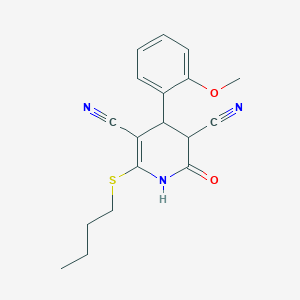
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661315.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661321.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661323.png)
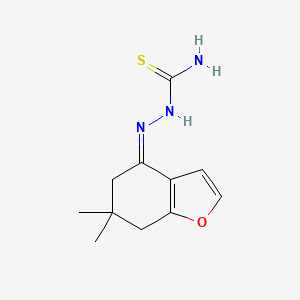
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)
